1,4,11,14-Tetrathiacycloicosa-2,12-diene
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Overview
Description
1,4,11,14-Tetrathiacycloicosa-2,12-diene is a chemical compound with the molecular formula C₁₆H₂₈S₄. It is a sulfur-containing macrocyclic compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,11,14-Tetrathiacycloicosa-2,12-diene typically involves the formation of the macrocyclic ring through a series of condensation reactions. One common method involves the reaction of dithiols with dihalides under basic conditions to form the desired macrocycle. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4,11,14-Tetrathiacycloicosa-2,12-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Nucleophiles such as alkyl halides or aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Functionalized macrocycles
Scientific Research Applications
1,4,11,14-Tetrathiacycloicosa-2,12-diene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets and modulate biochemical pathways.
Mechanism of Action
The mechanism of action of 1,4,11,14-Tetrathiacycloicosa-2,12-diene involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The compound’s ability to form stable complexes with transition metals also plays a crucial role in its mechanism of action, particularly in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,4,11,14-Tetrathiacycloicosa-2,12-diyne: A similar sulfur-containing macrocycle with a different degree of unsaturation.
1,4,8,11-Tetrathiacyclotetradecane: Another sulfur-containing macrocycle with a smaller ring size.
1,4,7,10-Tetrathiacyclododecane: A sulfur-containing macrocycle with an even smaller ring size.
Uniqueness
1,4,11,14-Tetrathiacycloicosa-2,12-diene is unique due to its specific ring size and degree of unsaturation, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in coordination chemistry, materials science, and biological research .
Properties
CAS No. |
402751-52-4 |
---|---|
Molecular Formula |
C16H28S4 |
Molecular Weight |
348.7 g/mol |
IUPAC Name |
1,4,11,14-tetrathiacycloicosa-2,12-diene |
InChI |
InChI=1S/C16H28S4/c1-2-6-10-18-15-16-20-12-8-4-3-7-11-19-14-13-17-9-5-1/h13-16H,1-12H2 |
InChI Key |
BHLAUWKIRKIKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCSC=CSCCCCCCSC=CSCC1 |
Origin of Product |
United States |
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